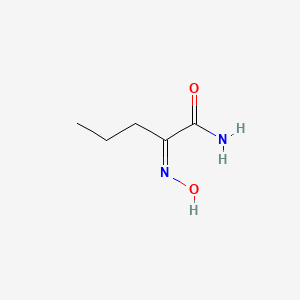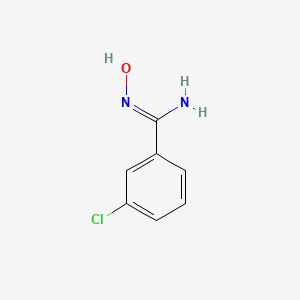
3-氯-N'-羟基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H7ClN2O . It is a white substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 3-Chloro-N’-hydroxybenzenecarboximidamide consists of a benzene ring with a chlorine atom (Cl), an imidamide group (N’HC(=NH)), and a hydroxy group (OH) attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers.Physical and Chemical Properties Analysis
3-Chloro-N’-hydroxybenzenecarboximidamide is a white substance . Detailed physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the available resources.科学研究应用
新颖的卡宾转化
Nikitina 和 Sheridan (2002) 在美国化学学会杂志上的研究探讨了在新型卡宾转化中使用相关化合物 3-氯-3-(2-苯并恶唑基)二氮杂环丁烷。他们展示了导致多种中间体和产物的辐照过程,表明在合成有机化学中具有潜在应用 (Nikitina & Sheridan, 2002)。
席夫碱配体和金属配合物
Ahmadi 和 Amani (2012) 在分子中探讨了含有偶氮基的席夫碱配体及其相应的铜(II) 和钴(II) 金属配合物。虽然没有直接使用 3-氯-N'-羟基苯甲酰胺,但他们的研究说明了类似化合物在金属配合物的合成和表征中的相关性,可能指导材料科学中的未来应用 (Ahmadi & Amani, 2012)。
环境降解研究
Briggs 和 Ogilvie (1971) 在杀虫剂科学上关于土壤中 3-氯-4-甲氧基苯胺代谢的研究提供了对结构相关化合物的环境降解和行为的见解。这对于评估使用 3-氯-N'-羟基苯甲酰胺等化合物的环境影响和安全性至关重要 (Briggs & Ogilvie, 1971)。
临床化学中的显色系统
Fossati 和 Prencipe (2010) 在临床化学中强调了显色系统的应用,包括在临床分析中使用氯苯衍生物。他们的工作强调了相关化合物在开发临床诊断工具中的潜力 (Fossati & Prencipe, 2010)。
同位素丰度和工业应用
Trivedi 等人 (2016) 研究了经过生物场能量处理的 1-氯-3-硝基苯中的同位素丰度,说明同位素组成中的变化如何影响此类化合物的物理、化学和热学性质。这项研究可以指导在各个行业中开发专门的材料和化学品 (Trivedi et al., 2016)。
有机金属化学
Ghedini 等人 (1992) 在有机金属化学杂志中探讨了环钯化氯二聚体的反应,这些二聚体与氯代苯化合物相关。此类研究对于理解有机金属化学中的复杂相互作用很有价值,对催化和材料合成具有潜在影响 (Ghedini et al., 1992)。
安全和危害
作用机制
Target of Action
It is known that n-halamine derivatives, such as 3-chloro-n-hydroxy-benzamidine, can easily release chlorine when stimulated by high-energy photons . This suggests that the compound may interact with biological targets that are sensitive to chlorine or oxidative stress.
Mode of Action
The compound’s ability to release chlorine suggests that it may exert its effects through oxidative mechanisms . Chlorine is a strong oxidizing agent that can disrupt biological molecules, potentially leading to cellular damage or death.
Result of Action
Given its ability to release chlorine, the compound could potentially induce oxidative stress in cells, leading to cellular damage or death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-chloro-N-hydroxy-benzamidine. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability of the compound and may influence its efficacy.
生化分析
Biochemical Properties
3-chloro-N-hydroxy-benzamidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as trypsin and other serine proteases, inhibiting their activity by binding to their active sites . This interaction is crucial for studying the mechanisms of enzyme inhibition and for developing potential therapeutic agents targeting these enzymes.
Cellular Effects
The effects of 3-chloro-N-hydroxy-benzamidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in apoptosis and cell proliferation, thereby impacting cell survival and growth . Additionally, its role in inhibiting specific enzymes can lead to alterations in metabolic pathways, further influencing cellular functions.
Molecular Mechanism
At the molecular level, 3-chloro-N-hydroxy-benzamidine exerts its effects through binding interactions with biomolecules. It inhibits enzyme activity by forming a stable complex with the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression, as the downstream effects of enzyme activity are altered. The compound’s ability to modulate enzyme activity makes it a valuable tool for studying biochemical pathways and developing enzyme-targeted therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-N-hydroxy-benzamidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-chloro-N-hydroxy-benzamidine remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity, resulting in prolonged changes in cellular processes.
Dosage Effects in Animal Models
The effects of 3-chloro-N-hydroxy-benzamidine vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruptions in normal cellular functions and potential damage to tissues. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
3-chloro-N-hydroxy-benzamidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of specific enzymes can lead to alterations in the flow of metabolites through biochemical pathways, affecting overall cellular metabolism . These interactions are essential for understanding the compound’s impact on metabolic processes and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 3-chloro-N-hydroxy-benzamidine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is vital for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 3-chloro-N-hydroxy-benzamidine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with biomolecules within these compartments . Studying the subcellular localization provides insights into the compound’s mechanism of action and its potential effects on cellular processes.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-N'-hydroxybenzenecarboximidamide involves the reaction of 3-chlorobenzenecarboxylic acid with hydroxylamine hydrochloride to form 3-chloro-N'-hydroxybenzenecarboximidamide.", "Starting Materials": [ "3-chlorobenzenecarboxylic acid", "hydroxylamine hydrochloride", "sodium hydroxide", "water" ], "Reaction": [ "Dissolve 3-chlorobenzenecarboxylic acid in water.", "Add sodium hydroxide to the solution to adjust the pH to 8-9.", "Dissolve hydroxylamine hydrochloride in water and add it to the solution of 3-chlorobenzenecarboxylic acid.", "Heat the reaction mixture at 80-90°C for 2-3 hours.", "Cool the reaction mixture and filter the precipitate.", "Wash the precipitate with water and dry it to obtain 3-chloro-N'-hydroxybenzenecarboximidamide." ] } | |
CAS 编号 |
1319746-47-8 |
分子式 |
C7H7ClN2O |
分子量 |
170.59 g/mol |
IUPAC 名称 |
3-chloro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7ClN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) |
InChI 键 |
WYAJMVHDMUWQQA-UHFFFAOYSA-N |
手性 SMILES |
C1=CC(=CC(=C1)Cl)/C(=N\O)/N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=NO)N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C(=NO)N |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


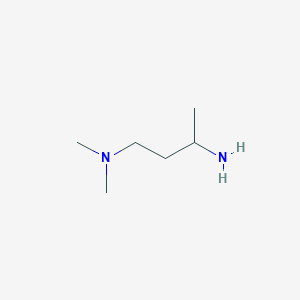
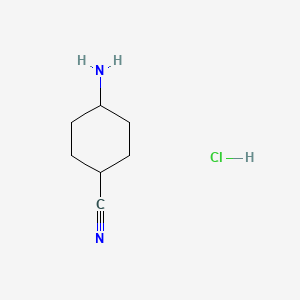


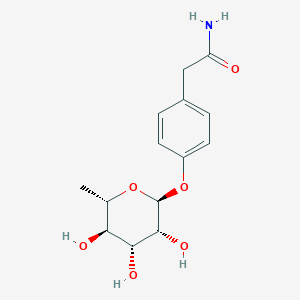
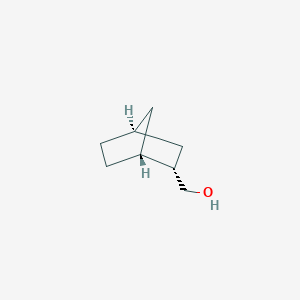
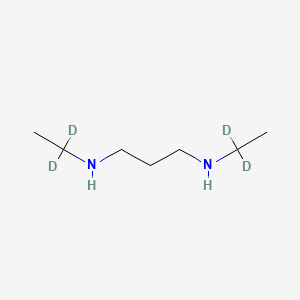
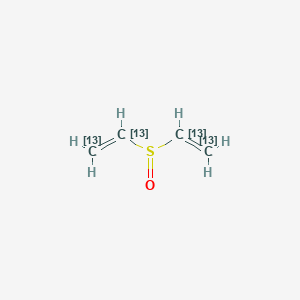
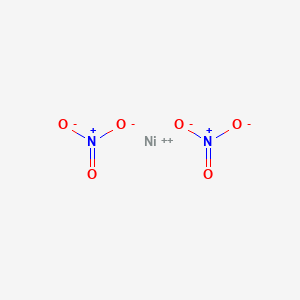

![1-[(Chloromethyl)sulfanyl]-2-methoxyethane](/img/structure/B3418872.png)
